molecular formula C20H18N2O2 B5592711 6-Amino-4-(2-methylpropyl)-9-oxa-5-azatetracyclo[8.8.0.02,7.013,18]octadeca-1(10),2(7),3,5,11,13,15,17-octaen-8-one

6-Amino-4-(2-methylpropyl)-9-oxa-5-azatetracyclo[8.8.0.02,7.013,18]octadeca-1(10),2(7),3,5,11,13,15,17-octaen-8-one

Cat. No.: B5592711
M. Wt: 318.4 g/mol
InChI Key: SRXRMNFYJKBXRM-UHFFFAOYSA-N
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Description

6-Amino-4-(2-methylpropyl)-9-oxa-5-azatetracyclo[88002,7013,18]octadeca-1(10),2(7),3,5,11,13,15,17-octaen-8-one is a complex organic compound with a unique tetracyclic structure

Mechanism of Action

While the specific mechanism of action for “4-amino-2-isobutyl-5H-benzo[5,6]chromeno[3,4-c]pyridin-5-one” is not available, some chromeno[4,3-b]pyridin-5-one derivatives have shown to inhibit the production of tumor necrosis factor-α-induced nitric oxide (NO) more powerfully than quercetin .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-(2-methylpropyl)-9-oxa-5-azatetracyclo[8.8.0.02,7.013,18]octadeca-1(10),2(7),3,5,11,13,15,17-octaen-8-one typically involves multiple steps, starting from simpler organic molecules. The key steps may include:

    Formation of the core tetracyclic structure: This can be achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.

    Introduction of functional groups: Amino and methylpropyl groups are introduced through substitution reactions, using reagents such as amines and alkyl halides.

    Oxidation and reduction steps: These steps are necessary to achieve the desired oxidation state of the compound. Common reagents include hydrogen peroxide for oxidation and sodium borohydride for reduction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability.

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-(2-methylpropyl)-9-oxa-5-azatetracyclo[8.8.0.02,7.013,18]octadeca-1(10),2(7),3,5,11,13,15,17-octaen-8-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: Functional groups on the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, amines, and other nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide variety of functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, the compound may be studied for its potential biological activity. Its structure suggests that it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects. Its ability to interact with biological targets could make it useful in the development of new drugs.

Industry

In industry, the compound could be used in the production of advanced materials. Its unique structure and reactivity make it a potential candidate for the development of new polymers or other materials.

Comparison with Similar Compounds

Similar Compounds

    6-Amino-4-(2-methylpropyl)-9-oxa-5-azatetracyclo[8.8.0.02,7.013,18]octadeca-1(10),2(7),3,5,11,13,15,17-octaen-8-one: This compound itself.

    This compound analogs: Compounds with similar tetracyclic structures but different functional groups.

Uniqueness

The uniqueness of 6-Amino-4-(2-methylpropyl)-9-oxa-5-azatetracyclo[88002,7013,18]octadeca-1(10),2(7),3,5,11,13,15,17-octaen-8-one lies in its specific combination of functional groups and tetracyclic structure

Properties

IUPAC Name

6-amino-4-(2-methylpropyl)-9-oxa-5-azatetracyclo[8.8.0.02,7.013,18]octadeca-1(10),2(7),3,5,11,13,15,17-octaen-8-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2/c1-11(2)9-13-10-15-17-14-6-4-3-5-12(14)7-8-16(17)24-20(23)18(15)19(21)22-13/h3-8,10-11H,9H2,1-2H3,(H2,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRXRMNFYJKBXRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC2=C(C(=N1)N)C(=O)OC3=C2C4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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